molecular formula C9H13N B1304185 N-Methyl-4-methylbenzylamine CAS No. 699-04-7

N-Methyl-4-methylbenzylamine

Cat. No.: B1304185
CAS No.: 699-04-7
M. Wt: 135.21 g/mol
InChI Key: YDFFIGRIWDSNOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-4-methylbenzylamine: is an organic compound with the molecular formula C9H13N . It is a derivative of benzylamine, where the amino group is substituted with a methyl group at the nitrogen atom and a methyl group at the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N-Methyl-4-methylbenzylamine involves the reductive amination of 4-methylbenzaldehyde with methylamine.

    Direct Alkylation: Another method involves the direct alkylation of 4-methylbenzylamine with methyl iodide (CH3I) under basic conditions.

Industrial Production Methods: Industrial production of this compound often employs large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are optimized to ensure complete conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, alkoxides

Major Products:

    Oxidation: Imines, nitriles

    Reduction: Secondary amines

    Substitution: Various substituted benzylamines

Mechanism of Action

The mechanism of action of N-Methyl-4-methylbenzylamine involves its interaction with various molecular targets:

Comparison with Similar Compounds

    N-Methylbenzylamine: Similar structure but lacks the methyl group at the para position.

    4-Methylbenzylamine: Similar structure but lacks the methyl group on the nitrogen atom.

    Benzylamine: The parent compound without any methyl substitutions.

Uniqueness: N-Methyl-4-methylbenzylamine is unique due to the presence of both a methyl group on the nitrogen atom and a methyl group at the para position of the benzene ring. This dual substitution enhances its reactivity and specificity in various chemical reactions compared to its analogs .

Properties

IUPAC Name

N-methyl-1-(4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8-3-5-9(6-4-8)7-10-2/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFFIGRIWDSNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383285
Record name N-Methyl-4-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-04-7
Record name N,4-Dimethylbenzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=699-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-4-methylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a similar manner as above, 4-methyl-N-methylbenzylamine and 3-methoxy-N-methylbenzylamine were prepared, respectively, from 4-methyl-N-ethoxy-carbonylbenzylamine and 3-methoxy-N-ethoxycarbonylbenzylamine.
Name
4-methyl-N-ethoxy-carbonylbenzylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-4-methylbenzylamine
Reactant of Route 2
N-Methyl-4-methylbenzylamine
Reactant of Route 3
Reactant of Route 3
N-Methyl-4-methylbenzylamine
Reactant of Route 4
Reactant of Route 4
N-Methyl-4-methylbenzylamine
Reactant of Route 5
Reactant of Route 5
N-Methyl-4-methylbenzylamine
Reactant of Route 6
N-Methyl-4-methylbenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.